2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound features a benzothiazole moiety and a pyridine group, contributing to its potential pharmacological properties. Benzothiazoles are recognized for their applications in medicinal chemistry, particularly in the development of drugs with antibacterial, antifungal, and anticancer activities.
This compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that utilize specific reagents and conditions to achieve the desired structure. The classification of 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one falls under heterocyclic compounds due to the presence of both benzothiazole and pyridine rings.
The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one typically involves several steps:
Technical details such as reaction times, temperatures, and yields are crucial for optimizing the synthesis process. For instance, reactions may be conducted under reflux for several hours to ensure complete conversion.
The molecular structure of 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one can be analyzed using various spectroscopic techniques:
The molecular formula can be represented as C12H10N2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The arrangement of these atoms gives rise to its unique chemical properties.
The compound can participate in various chemical reactions due to its functional groups:
Technical details about these reactions include reaction conditions (solvent choice, temperature), types of catalysts used (if any), and yields obtained from each reaction step.
The mechanism of action for 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one involves its interaction with biological targets such as enzymes or receptors. For example:
Data from biological assays would typically include IC50 values indicating the concentration required to inhibit 50% of enzyme activity.
Key physical and chemical properties of 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one include:
Chemical properties such as stability under different pH conditions or reactivity with common reagents are also essential for understanding its behavior in biological systems.
The applications of 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one span various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities to harness its potential effectively.
The molecular architecture of 2-(1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one exemplifies a deliberate fusion of two high-value heterocyclic systems: the benzothiazole moiety and the pyridine nucleus. This ketone-bridged hybrid, characterized by the IUPAC name and molecular formula C₁₄H₁₀N₂OS (MW: 254.31 g/mol), represents an emerging scaffold in medicinal chemistry with underexplored therapeutic potential [6]. Its structural design leverages the established bioactivity profiles of both components while introducing novel spatial and electronic properties via the acetyl linker, enabling unique interactions with biological targets.
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₀N₂OS |
Molecular Weight | 254.31 g/mol |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 0 |
Topological Polar Surface Area | 71.09 Ų |
LogP (Estimated) | 3.12 |
Hybridization strategies aim to overcome limitations of single-heterocycle drugs by merging pharmacophoric elements. Benzothiazoles exhibit broad-spectrum bioactivity, including antitubercular (inhibiting Mycobacterium tuberculosis H37Rv at MIC = 0.08 μM) [1] and antiviral actions (93% H5N1 inhibition at 0.5 μmol/μL) [3]. Concurrently, pyridine derivatives demonstrate distinct target engagement through their nitrogen atom, facilitating hydrogen bonding and coordination with metal ions in enzymatic pockets. The acetyl linker in this hybrid serves as a conformational control element and potential hydrogen bond acceptor, while enabling π-conjugation extension between the heterocycles. This synergistic design enhances target affinity and modulates pharmacokinetic properties compared to non-hybrid analogs.
Benzothiazole-pyridine hybrids occupy a strategic niche in targeting complex diseases:
The synthesis leverages efficient methodologies enabling derivatization at multiple sites:
Table 2: Biological Activities of Related Hybrids
Hybrid Structure | Biological Activity | Potency | Target |
---|---|---|---|
Benzothiazolylpyrimidine-5-carboxamides | Anti-tubercular | MIC = 0.08 μM (Mtb H37Rv) | DprE1 enzyme |
Fluorinated arylpyridines (e.g., 8h) | Anti-H5N1 & anti-SARS-CoV-2 | 93% inhibition (H5N1, 0.5 μmol/μL) | 3CLprotease (IC₅₀ 240.6 μg/mL) |
Pyrazoline-benzothiazoles | Fluorescent chemosensors | Fe³⁺ detection in aqueous media | Metal ion chelation |
Despite promising frameworks, critical gaps exist for this specific hybrid:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2